1-sec-Butyl-3-iodo-1H-pyrazole
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Overview
Description
1-sec-Butyl-3-iodo-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom at the third position. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-sec-Butyl-3-iodo-1H-pyrazole typically involves the iodination of 1-sec-butyl-1H-pyrazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to achieve the desired iodination . Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-sec-Butyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-sec-Butyl-3-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-sec-Butyl-3-iodo-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary based on the specific derivative or application being studied .
Comparison with Similar Compounds
1-sec-Butyl-3-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-iodo-1H-pyrazole: Similar in structure but with a phenyl group instead of a sec-butyl group.
1-sec-Butyl-3-chloro-1H-pyrazole: Similar but with a chlorine atom instead of an iodine atom.
1-sec-Butyl-3-bromo-1H-pyrazole: Similar but with a bromine atom instead of an iodine atom.
Properties
IUPAC Name |
1-butan-2-yl-3-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMBAEXKADLGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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